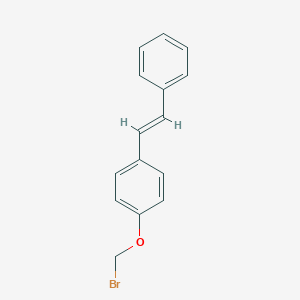

1-(Bromomethoxy)-4-styrylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

119421-16-8 |

|---|---|

Molecular Formula |

C15H13BrO |

Molecular Weight |

289.17 g/mol |

IUPAC Name |

1-(bromomethoxy)-4-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C15H13BrO/c16-12-17-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ |

InChI Key |

SEPSPORLXWTDGZ-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCBr |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCBr |

Origin of Product |

United States |

Innovative Synthetic Methodologies for 1 Bromomethoxy 4 Styrylbenzene and Its Precursors

Development of Selective Functionalization Strategies for the Benzene (B151609) Core

The creation of the fundamental 4-styrylbenzene skeleton, typically from simpler benzene derivatives, is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods form the carbon-carbon bond between the two aromatic rings that define the stilbene (B7821643) structure.

The Heck reaction is a powerful tool for this purpose, coupling an aryl halide with an alkene. researchgate.netuliege.be For the synthesis of a precursor like (E)-4-hydroxystilbene, this would involve the reaction of 4-iodophenol (B32979) with styrene (B11656), or alternatively, 4-vinylphenol (B1222589) with iodobenzene, in the presence of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and a base. d-nb.inforesearchgate.net The reaction typically exhibits high stereoselectivity for the trans or (E)-isomer, which is often the thermodynamically more stable product. researchgate.net

Another prominent method is the Suzuki cross-coupling reaction , which couples an organoboron compound with an organohalide. For instance, the reaction of 4-methoxyphenylboronic acid with a vinyl halide like β-bromostyrene, catalyzed by a palladium complex, can efficiently generate the styrylbenzene framework. wiley-vch.de

While these cross-coupling methods are the workhorses for this type of transformation, research into direct C-H functionalization offers future avenues for even more efficient syntheses by avoiding the pre-functionalization of starting materials (i.e., creating the halide or boron functionality). nih.gov However, for the specific synthesis of 1-(bromomethoxy)-4-styrylbenzene precursors, Heck and Suzuki reactions remain the most established and reliable strategies.

| Reaction Type | Typical Reactants | Common Catalysts | Key Advantages | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide + Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂, Pd/C | High (E)-stereoselectivity, good functional group tolerance. | researchgate.netuliege.bemdpi.com |

| Suzuki Coupling | Arylboronic Acid + Vinyl Halide | Pd(PPh₃)₄, PdCl₂(dppf) | Mild reaction conditions, low toxicity of boron byproducts. | wiley-vch.de |

| Stille Coupling | Organostannane + Organohalide | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. | wiley-vch.de |

| Negishi Coupling | Organozinc Reagent + Organohalide | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity of organozinc reagents. | wiley-vch.de |

Stereoselective Construction of the Styryl Moiety within the this compound Framework

The geometry of the central carbon-carbon double bond in stilbene derivatives is critical, as (E) and (Z) isomers can possess different physical and biological properties. Therefore, controlling the stereochemical outcome during synthesis is of paramount importance.

E/Z Isomer Control in Olefin Formation

The Wittig reaction is a classic and highly versatile method for olefin synthesis, reacting a phosphorus ylide with an aldehyde or ketone. tamu.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. nih.gov

Non-stabilized ylides (e.g., those with simple alkyl substituents) typically react under lithium-salt-free conditions to produce (Z)-alkenes with high selectivity.

Stabilized ylides (e.g., those bearing an adjacent electron-withdrawing group like an ester or phenyl group) are less reactive and allow for equilibration of intermediates, leading predominantly to the thermodynamically more stable (E)-alkene. nih.gov

For the synthesis of (E)-4-hydroxystilbene, a precursor to the target molecule, the reaction would involve a stabilized ylide, such as one derived from benzyltriphenylphosphonium (B107652) bromide, reacting with 4-hydroxybenzaldehyde (B117250).

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate-stabilized carbanions, offers an excellent route to (E)-alkenes, often with higher selectivity than the standard Wittig reaction. wiley-vch.de The water-soluble phosphate (B84403) byproducts are also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wiley-vch.de

Influence of Catalytic Systems on Stereochemical Outcomes

As previously mentioned, palladium-catalyzed reactions are instrumental in forming the styryl moiety and inherently provide strong stereocontrol. The Heck reaction almost exclusively yields the (E)-isomer due to the syn-addition of the aryl-palladium species across the double bond, followed by a syn-elimination of palladium hydride. researchgate.net The choice of catalyst, such as Pd(OAc)₂ combined with phosphine (B1218219) ligands like P(o-tol)₃ or tetraphenylphosphonium (B101447) chloride (Ph₄PCl), can be optimized to enhance yield and regioselectivity. uliege.be

An alternative catalytic strategy involves the Sonogashira coupling of an aryl halide with a terminal alkyne, followed by the stereoselective reduction of the resulting internal alkyne. This two-step process provides access to either the (E) or (Z)-stilbene depending on the reduction conditions employed. For example, reduction with lithium aluminum hydride (LiAlH₄) can produce the (E)-isomer, while catalytic hydrogenation using Lindlar's catalyst yields the (Z)-isomer.

| Method | Key Reagents/Catalyst | Primary Isomer Formed | Notes | Reference |

|---|---|---|---|---|

| Wittig (Stabilized Ylide) | Ph₃P=CHAr, Aldehyde | (E) | Thermodynamically controlled. | nih.gov |

| Wittig (Non-stabilized Ylide) | Ph₃P=CHR, Aldehyde | (Z) | Kinetically controlled, often requires salt-free conditions. | nih.gov |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde | (E) | Generally provides excellent (E)-selectivity. | wiley-vch.de |

| Heck Reaction | Pd(OAc)₂, Aryl Halide, Alkene | (E) | Mechanism favors syn-addition and syn-elimination. | researchgate.netuliege.be |

| McMurry Coupling | TiCl₄, Zn | (E) | Reductive coupling of two aldehyde molecules. | uliege.be |

Synthesis of the Bromomethoxy Fragment and its Attachment to the Aryl-Styryl System

The final stage in the synthesis of this compound is the installation of the reactive bromomethoxy group onto the phenolic oxygen of a precursor like (E)-4-hydroxystilbene. This is typically a two-step process involving etherification followed by halogenation.

Optimization of Etherification and Halogenation Steps

The Williamson ether synthesis is the foundational reaction for this transformation. francis-press.com To create the bromomethoxy ether, one could react the sodium or potassium salt of 4-hydroxystilbene (B177177) (formed by treatment with a base like NaH or K₂CO₃) with a suitable electrophile like bromochloromethane (B122714). However, a more controlled, two-step approach is often preferred to optimize yield and minimize side reactions.

Etherification/Hydroxymethylation: The first step involves converting the phenol (B47542) to a hydroxymethyl ether. This can be achieved by reacting 4-hydroxystilbene with formaldehyde (B43269) under basic conditions, or with paraformaldehyde under acidic conditions, to yield 4-(hydroxymethyl)oxy-styrylbenzene.

Halogenation: The subsequent conversion of the terminal hydroxyl group of the intermediate to a bromide is a standard transformation. Reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by bromide exchange are effective for this purpose. masterorganicchemistry.com The reaction with PBr₃ typically proceeds with high efficiency for primary alcohols, converting the alcohol into a good leaving group which is then displaced by a bromide ion. masterorganicchemistry.com The use of a triphenylphosphine-bromine complex is another mild and effective method for this conversion. beilstein-journals.org

| Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | CH₂Cl₂, Pyridine (optional), 0 °C to RT | High yield for primary and secondary alcohols, clean reaction. | masterorganicchemistry.comresearchgate.net |

| Hydrobromic Acid (HBr) | Aqueous HBr, heat | Cost-effective. | beilstein-journals.org |

| Triphenylphosphine/Bromine (Ph₃P/Br₂) | CH₂Cl₂, 0 °C | Mild conditions, good for sensitive substrates. | beilstein-journals.org |

| Carbon Tetrabromide/Triphenylphosphine (CBr₄/Ph₃P) | CH₂Cl₂, RT | Appel reaction; very mild conditions. | [ ] |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry can significantly reduce the environmental impact of synthesizing this compound and its precursors.

A key development is the chemoenzymatic synthesis of the 4-hydroxystilbene precursor. This approach uses a phenolic acid decarboxylase enzyme to convert renewable feedstocks like p-coumaric acid into 4-vinylphenol. d-nb.inforesearchgate.net This enzymatic step is then combined with a subsequent chemical step, like a Heck coupling, in a tandem process that can be run in continuous flow, improving efficiency and reducing waste. mdpi.comsemanticscholar.org

Further green strategies focus on the reaction conditions for the core bond-forming reactions:

Solvent Choice: Performing Wittig or Heck reactions in water or under solvent-free conditions eliminates the need for volatile organic compounds (VOCs). researchgate.netbeilstein-journals.org Microwave-assisted synthesis in aqueous media has proven effective for Heck couplings, drastically reducing reaction times and often improving yields. beilstein-journals.org

Catalyst Efficiency: Using highly active catalysts at low loadings minimizes metal waste. The development of recoverable catalysts, such as palladium nanoparticles on a solid support, further enhances the sustainability of these processes. beilstein-journals.org

Safer Reagents: For bromination steps, using reagents like hydrobromic acid with hydrogen peroxide as an in-situ oxidant can be a greener alternative to using elemental bromine.

| Synthetic Step | Conventional Method | Green Alternative | Advantage | Reference |

|---|---|---|---|---|

| Precursor Synthesis | Multi-step chemical synthesis | Chemoenzymatic synthesis from p-coumaric acid | Uses renewable feedstock, enzymatic selectivity. | d-nb.infomdpi.com |

| Styryl Formation (Heck) | Pd catalyst in organic solvent (e.g., DMF, Toluene) | Pd catalyst in water/EtOH under microwave irradiation | Reduced use of VOCs, faster reaction times. | beilstein-journals.org |

| Styryl Formation (Wittig) | Organic solvents (e.g., THF, DMSO) | Aqueous Wittig reaction | Avoids hazardous organic solvents. | researchgate.net |

| Bromination | Elemental Bromine (Br₂) | HBr / H₂O₂ | Avoids handling highly toxic and corrosive Br₂. |

Flow Chemistry Applications in the Scalable Production of this compound

Flow chemistry offers significant advantages for large-scale production, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for process automation and integration of multiple reaction steps. nih.gov

Synthesis of Stilbene Precursors in Flow

The core stilbene structure is often synthesized via cross-coupling reactions, such as the Heck reaction. Flow chemistry has been demonstrated to be a powerful tool for conducting such reactions. For instance, a continuous-flow process for the synthesis of unsymmetrical stilbenes has been developed using a palladium-catalyzed Heck reaction. researchgate.net In this approach, a tube-in-tube reactor design facilitates the introduction of gaseous reactants like ethylene, which can be a precursor in some stilbene syntheses. researchgate.net

Furthermore, the precise control over reaction parameters in flow reactors allows for high regioselectivity in the functionalization of stilbenes. By carefully managing reaction times, down to the millisecond scale, and maintaining low temperatures, the cis- or trans-isomers of α-functional stilbenes can be selectively synthesized in high yields. acs.org This level of control is often difficult to achieve in large-scale batch reactors.

Continuous Flow Bromomethylation

The introduction of the bromomethoxy group onto a phenolic precursor like 4-styrylphenol would typically involve a reaction with a bromomethylating agent. While the direct bromomethylation of 4-styrylphenol in flow is not explicitly detailed, analogous transformations have been successfully implemented in continuous systems.

For example, the generation of reactive intermediates like (bromomethyl)lithium from dibromomethane (B42720) and methyllithium (B1224462) has been achieved in a continuous flow reactor. acs.org This method allows for the in-situ generation and immediate use of this highly reactive species, which is advantageous for safety and selectivity. While this specific reagent might not be directly applicable for the etherification of a phenol, it demonstrates the capability of flow systems to handle and control highly reactive bromomethyl-containing compounds.

A more relevant approach would be the continuous flow synthesis of 2-(bromomethyl)oxazoles, which involves the reaction of an intermediate with bromoacetyl bromide. beilstein-journals.org This process highlights the ability to perform bromomethylation reactions in a continuous manner. The principles of this synthesis, particularly the controlled mixing and rapid subsequent reaction of the bromomethylating agent, could be adapted for the O-alkylation of 4-styrylphenol.

Hypothetical Integrated Flow Process

A conceptual scalable flow process for this compound would involve two main stages:

Stilbene Formation: A continuous flow reactor, potentially a packed-bed or coil reactor, would be used for the synthesis of (E)-4-styrylphenol. This could be achieved through a Heck reaction between 4-iodophenol and styrene, or a Wittig reaction between 4-hydroxybenzaldehyde and benzylphosphonium ylide. The use of a flow system would allow for efficient catalyst use, rapid optimization of reaction conditions (temperature, residence time, stoichiometry), and straightforward scaling by extending the operation time.

Bromomethyl Ether Formation: The output stream from the first stage, containing the purified (E)-4-styrylphenol, would be mixed in-line with a suitable base to deprotonate the phenol. This activated intermediate would then be immediately introduced into a second flow reactor where it would react with a bromomethylating agent, such as bromochloromethane or dibromomethane under phase-transfer conditions, to form the desired this compound. The precise control of temperature in the flow reactor would be crucial to minimize side reactions.

The development of such an integrated flow process would offer a safer, more efficient, and scalable route to this compound compared to traditional batch methods.

Research Findings in Flow Synthesis of Related Compounds

To illustrate the potential of flow chemistry in this area, the following table summarizes key findings from the literature on the synthesis of stilbene derivatives and related compounds using continuous flow methodologies.

| Reaction Type | Reactants | Key Flow Conditions | Product | Yield/Selectivity | Reference |

| Heck Reaction | Aryl iodides, Ethylene | Palladium catalyst, Tube-in-tube reactor | Functionalized styrenes | Good selectivity | researchgate.net |

| Isomerization | α-Anionic stilbene, Electrophiles | -50 °C, Millisecond to second residence time | cis- or trans-α-functional stilbenes | High yields and regioselectivity | acs.org |

| Epoxide Synthesis | Ketones, Dibromomethane, MeLi | -78 °C, Short residence time | Terminal epoxides | Excellent selectivity | acs.org |

| Oxazole Synthesis | Azirine, Bromoacetyl bromide | 150 °C, 1 min residence time | 2-(Bromomethyl)oxazole | >99% purity | beilstein-journals.org |

Mechanistic Investigations of 1 Bromomethoxy 4 Styrylbenzene Reactivity and Transformation Pathways

Exploration of Nucleophilic Substitution Reactions Involving the Bromomethoxy Group

The bromomethoxy group, -OCH₂Br, is a primary site for nucleophilic substitution reactions. The presence of an oxygen atom adjacent to the brominated carbon and the benzylic-like nature of this position significantly influences the reaction mechanism. These reactions involve the replacement of the bromide leaving group by a nucleophile. masterorganicchemistry.com The general form of the reaction can be described as the interaction of the substrate with an electron-rich nucleophile, leading to the formation of a new bond at the carbon center. masterorganicchemistry.com

Kinetic Studies of Substitution Mechanisms

Kinetic studies are crucial for elucidating whether the substitution proceeds through a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway.

Sₙ1 Mechanism: This two-step mechanism involves the initial, rate-determining cleavage of the C-Br bond to form a carbocation intermediate, which is subsequently attacked by the nucleophile. ksu.edu.sa The carbocation at the benzylic-like position of 1-(bromomethoxy)-4-styrylbenzene would be stabilized by resonance with the adjacent oxygen atom and the aromatic ring, making an Sₙ1 pathway plausible. The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. ksu.edu.sa

Sₙ2 Mechanism: This is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to a transition state where the new bond is forming as the old bond is breaking. ksu.edu.sa The rate of an Sₙ2 reaction depends on the concentrations of both the substrate and the nucleophile. ksu.edu.sa

For benzylic halides, both Sₙ1 and Sₙ2 mechanisms are possible, and the predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of any catalysts. ksu.edu.sa For instance, the nucleophilic substitution of benzylic bromides with sodium azide (B81097) has been shown to proceed efficiently, highlighting the reactivity of such systems. nih.govfu-berlin.de

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent and the use of catalysts are critical in directing the outcome and rate of nucleophilic substitution reactions. numberanalytics.com

Solvent Effects:

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids possess a hydrogen atom attached to an electronegative atom and are capable of hydrogen bonding. spcmc.ac.inlibretexts.org These solvents excel at solvating both cations and anions. By stabilizing the carbocation intermediate and the leaving group, polar protic solvents significantly accelerate Sₙ1 reactions. spcmc.ac.inlibretexts.orglibretexts.org Conversely, they can hinder Sₙ2 reactions by forming a solvent shell around the nucleophile, reducing its reactivity. spcmc.ac.inlibretexts.org

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have dipole moments but lack acidic protons. numberanalytics.comspcmc.ac.in They are effective at solvating cations but not anions. This leaves the "bare" anion nucleophile highly reactive, thus increasing the rate of Sₙ2 reactions. elementalchemistry.in

Catalytic Effects:

Lewis Acids: Lewis acids such as Ag⁺ or AlCl₃ can catalyze Sₙ1 reactions. elementalchemistry.in They function by coordinating with the bromine leaving group, facilitating its departure and accelerating the formation of the carbocation intermediate in a process known as electrophilic catalysis. elementalchemistry.in

Phase-Transfer Catalysts: When the nucleophile (often an inorganic salt) is insoluble in the organic solvent containing the substrate, a phase-transfer catalyst can be employed. elementalchemistry.in Quaternary ammonium (B1175870) salts, for example, can transport the nucleophile anion from the aqueous phase to the organic phase, enabling the reaction to proceed and significantly enhancing the rate of Sₙ2 reactions. elementalchemistry.in

Table 1: Influence of Reaction Conditions on Nucleophilic Substitution Pathways

| Factor | Condition | Favored Mechanism | Effect on Rate | Rationale |

|---|---|---|---|---|

| Solvent | Polar Protic (e.g., H₂O, EtOH) | Sₙ1 | Increases Sₙ1 Rate | Stabilizes carbocation intermediate and leaving group. libretexts.orglibretexts.org |

| Polar Aprotic (e.g., DMSO, Acetone) | Sₙ2 | Increases Sₙ2 Rate | Enhances nucleophilicity by poorly solvating the anion. numberanalytics.comspcmc.ac.in | |

| Nucleophile | Strong, High Concentration | Sₙ2 | Increases Sₙ2 Rate | Rate is bimolecular and depends on nucleophile concentration. numberanalytics.com |

| Weak or Low Concentration | Sₙ1 | No effect on Sₙ1 Rate | Nucleophile is not involved in the rate-determining step. libretexts.org | |

| Catalyst | Lewis Acid (e.g., Ag⁺) | Sₙ1 | Increases Sₙ1 Rate | Assists in the departure of the leaving group. elementalchemistry.in |

| Phase-Transfer Catalyst | Sₙ2 | Increases Sₙ2 Rate | Transports nucleophile to the organic phase, creating a reactive 'bare' anion. elementalchemistry.in |

Electrophilic Aromatic Substitution Reactions of the Styrylbenzene Core

The styrylbenzene core of the molecule contains two aromatic rings that are susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. chemistrytalk.org The mechanism generally proceeds in two steps: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

Regioselectivity and Electronic Effects of Substituents

The position of substitution on the aromatic rings is dictated by the electronic properties of the substituents already present. algoreducation.comstudysmarter.co.uk Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), which influences the reaction rate and directs the incoming electrophile to specific positions (ortho, meta, or para). libretexts.orglibretexts.org

Ring A (Substituted with -OCH₂Br and -CH=CH-Ph):

Bromomethoxy Group (-OCH₂Br): The ether oxygen is an activating group and an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when attack occurs at these positions. libretexts.org

Styryl Group (-CH=CH-C₆H₅): The vinyl linkage extends the conjugated π-system, making the styryl group an activating, ortho, para-directing substituent.

Combined Effect: With two ortho, para-directing groups on the same ring, the regioselectivity will be a composite of their effects, often leading to a mixture of products. Steric hindrance from either group can also influence the final product distribution, potentially favoring the less hindered para position. youtube.com

Ring B (Terminal Phenyl Group): This ring is part of the styryl substituent on Ring A. Relative to Ring A, this terminal phenyl ring is less activated and would be expected to react slower in an EAS reaction.

All activating groups are ortho, para-directors, while deactivating groups (except for halogens) are generally meta-directors. libretexts.org This is because the transition states leading to ortho and para products are stabilized by electron-donating groups, lowering the activation energy for these pathways. algoreducation.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect | Influence on Reactivity | Governing Factor |

|---|---|---|---|---|

| -OCH₂Br (Alkoxy-type) | Activating | Ortho, Para | Faster than benzene (B151609) | Resonance donation from oxygen lone pairs. libretexts.org |

| -CH=CH-Ph (Styryl) | Activating | Ortho, Para | Faster than benzene | Extended π-conjugation donates electron density. libretexts.org |

| -NO₂ (Nitro) | Deactivating | Meta | Slower than benzene | Strongly electron-withdrawing by resonance and induction. libretexts.org |

| -CF₃ (Trifluoromethyl) | Deactivating | Meta | Slower than benzene | Strongly electron-withdrawing by induction. libretexts.org |

Investigation of Reaction Intermediates

The key intermediate in electrophilic aromatic substitution is the arenium ion. byjus.comdalalinstitute.com Its stability determines the regiochemical outcome of the reaction. For a substituted benzene, attack at the ortho, para, and meta positions leads to different resonance structures for the arenium ion.

When an electron-donating group is present, the resonance structures for ortho and para attack include a contributor where the positive charge is located on the carbon atom bearing the substituent. This allows the substituent to directly delocalize the charge, leading to a more stable intermediate and a faster reaction rate for substitution at these positions. libretexts.orgyoutube.com For meta attack, this direct stabilization is not possible. Conversely, electron-withdrawing groups destabilize the arenium ion, particularly when the positive charge is adjacent to them, making the meta position, which avoids this direct destabilization, the least disfavored site of attack. libretexts.orgyoutube.com

Polymerization Mechanisms Initiated or Propagated by this compound

The structure of this compound allows it to play a role in polymerization, specifically as an initiator for cationic polymerization. This process is a type of chain-growth polymerization where the active center is a carbocation. wikipedia.org

The initiation step involves the generation of a carbocation from the initiator. wikipedia.org The bromomethoxy group is well-suited for this role. In the presence of a Lewis acid co-initiator (e.g., SnCl₄, TiCl₄), the C-Br bond can be heterolytically cleaved to generate a resonance-stabilized oxocarbenium ion. wikipedia.orgnii.ac.jplibretexts.org This cation can then attack a monomer molecule, such as a styrene (B11656) derivative or a vinyl ether, initiating the polymerization chain. nii.ac.jplibretexts.org

The propagation step involves the sequential addition of monomer units to the cationic growing chain end. The reactivity of the monomer is critical; alkenes with electron-donating substituents are particularly susceptible to cationic polymerization because these groups stabilize the resulting carbocationic propagating species. wikipedia.orglibretexts.org

Living cationic polymerization is an advanced form of this process where termination and chain-transfer reactions are largely eliminated. acs.orgacs.org This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org Initiating systems often involve a combination of an initiator (like an alkyl halide), a Lewis acid, and sometimes an added salt or base to control the reactivity of the propagating species. acs.orgrsc.org Given its structure, this compound could potentially serve as an initiator in such controlled or living polymerization systems for monomers like p-methoxystyrene or isobutyl vinyl ether. doi.orgnih.gov

Table 3: Examples of Initiating Systems for Cationic Polymerization of Styrene Derivatives

| Monomer | Initiator | Co-initiator / Lewis Acid | Solvent | Key Feature |

|---|---|---|---|---|

| p-Methylstyrene (pMeSt) | Acetal (B89532) Compound | TiCl₄/SnCl₄ | CH₂Cl₂ | Achieved living polymerization with quantitative initiation. rsc.org |

| p-Chlorostyrene (pClSt) | 1-Phenylethyl chloride | SnCl₄ | CH₂Cl₂ | Achieved living polymerization even at room temperature in the presence of nBu₄NCl. acs.org |

| p-Methoxystyrene (pMOS) | 1-(4-Methoxyphenyl)ethanol | B(C₆F₅)₃ | Aqueous Media | Induced living dispersion cationic polymerization. doi.org |

| Vinyl Ethers (VEs) | Aryl methyl halide | AgClO₄ | Diethyl ether / CH₂Cl₂ | Controlled polymerization achieved with dimethyl sulfide (B99878) as an additive. nii.ac.jp |

Radical Polymerization Kinetics and Chain Transfer Phenomena

A critical aspect of radical polymerization is the chain transfer process, where the growing polymer radical terminates by abstracting an atom from another molecule (monomer, solvent, or a dedicated chain transfer agent, CTA), which then initiates a new chain. This process is crucial for controlling the molecular weight of the resulting polymer. The efficiency of a CTA is quantified by its chain transfer constant (C_s), defined as the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p).

While specific kinetic data for this compound is not extensively documented, the chain transfer constants for styrene polymerization with various agents provide a strong basis for predicting its behavior. rsc.orgrubbernews.comnih.gov Thiols, such as n-dodecyl mercaptan, are known to be highly effective CTAs in styrene polymerization due to their high chain transfer constants. rubbernews.comnih.gov Halogenated compounds like carbon tetrachloride also exhibit significant chain transfer activity. rubbernews.com

Table 1: Representative Chain Transfer Constants (C_s) for Styrene Polymerization at 60°C This table presents data for styrene as a model for this compound to illustrate the relative effectiveness of different chain transfer agents.

| Chain Transfer Agent | C_s (Chain Transfer Constant) |

| Benzene | 0.018 x 10⁻³ |

| Toluene | 0.125 x 10⁻³ |

| Carbon Tetrachloride | 90 x 10⁻³ |

| n-Butyl Mercaptan | 22 |

| n-Dodecyl Mercaptan | 19 |

Data sourced from various studies on styrene polymerization. utexas.edu

The selection of a suitable solvent or CTA is therefore a key strategy for tailoring the molecular weight of poly(this compound) synthesized via conventional radical polymerization. rubbernews.com Chain transfer to the polymer itself can also occur, leading to branched structures, particularly at high monomer conversions. rubbernews.com

Cationic Polymerization Pathways and Active Species

The styryl unit of this compound is highly susceptible to cationic polymerization. patsnap.com The presence of the para-bromomethoxy group, an electron-donating substituent, is expected to stabilize the propagating carbocationic active species through resonance. This stabilization facilitates polymerization, even with relatively weak Lewis acids, and promotes a more controlled reaction compared to unsubstituted styrene.

The active species in the cationic polymerization of this monomer is a benzylic carbocation. The polymerization can be initiated by typical cationic initiators such as a protonic acid (e.g., triflic acid) or a Lewis acid (e.g., BF₃, AlCl₃) in the presence of a proton source (co-initiator) like water. mdpi.com

An intriguing possibility is the self-initiation capability of this compound. The bromomethoxy group, being a type of acetal halide, can potentially be activated by a Lewis acid. The Lewis acid could coordinate to the ether oxygen, facilitating the departure of the bromide ion and generating a resonance-stabilized oxonium-carbenium ion. This species could then initiate the polymerization of the styryl moiety of another monomer molecule. This dual functionality as both monomer and initiator precursor could open pathways to unique polymer architectures.

Furthermore, living cationic polymerization of similar p-alkoxystyrenes has been successfully achieved using initiating systems like HI/ZnI₂ or by employing visible light-controlled methods with a photocatalyst and a chain transfer agent. acs.orgnih.gov These strategies offer precise control over molecular weight and dispersity, suggesting that well-defined polymers of this compound are accessible via cationic routes.

Controlled/Living Polymerization Strategies Utilizing this compound

The most significant feature of this compound in the context of modern polymer synthesis is its potential as a functional initiator for controlled/living polymerization techniques.

Atom Transfer Radical Polymerization (ATRP): The bromomethoxy group is structurally analogous to a benzyl (B1604629) bromide, a class of compounds widely used as efficient initiators for ATRP. rsc.orgbanglajol.info In this mechanism, a transition metal complex, typically copper-based (e.g., CuBr/PMDETA), reversibly abstracts the bromine atom. This process generates a radical that initiates the polymerization of the styryl group of other monomers, while the copper complex is oxidized [Cu(II)]. The reversible nature of this activation/deactivation equilibrium keeps the concentration of active propagating radicals low, thus minimizing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. tandfonline.comtandfonline.com The use of this compound in this manner would classify it as an "inimer" (initiator-monomer), leading to the formation of branched or hyperbranched polymers. Alternatively, it can be used to synthesize graft copolymers by initiating the polymerization of another monomer from the poly(this compound) backbone. tandfonline.com

Other Controlled Methods:

Nitroxide-Mediated Polymerization (NMP): While the monomer itself is not a typical NMP initiator, it can be polymerized in a controlled fashion using alkoxyamine initiators. The kinetics of NMP for styrene derivatives have been extensively studied, showing a linear increase in molecular weight with conversion. acs.orgnih.govacs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: To achieve controlled polymerization via RAFT, a suitable thiocarbonylthio chain transfer agent would be added to the polymerization of this compound. This would allow for the synthesis of well-defined linear polymers where the bromomethoxy group is a repeating functional unit along the chain.

Photochemical and Thermal Rearrangements of the Styryl Unit within this compound

The styryl moiety is photochemically active and can undergo several transformations upon exposure to UV or visible light.

E/Z (cis-trans) Photoisomerization: Like stilbene (B7821643) and other styryl compounds, this compound is expected to undergo reversible E/Z isomerization around the vinylic double bond upon irradiation. nih.govnih.govbioone.org The ratio of isomers in the photostationary state (PSS) depends on the excitation wavelength and the solvent. This photoswitching capability could be imparted to polymers containing this monomer unit.

Photocyclization (Mallory Reaction): In the presence of an oxidizing agent such as iodine, the cis (Z) isomer of styrylbenzene derivatives can undergo an intramolecular electrocyclization followed by oxidation (dehydrogenation) to form a phenanthrene (B1679779) core. mdpi.comnih.govbeilstein-journals.org This reaction, known as the Mallory photocyclization, could be used to create rigid, fused aromatic structures within the polymer backbone or in the unpolymerized monomer, potentially leading to materials with interesting photophysical properties. mdpi.comresearchgate.net

Thermal rearrangements of the core aromatic structure are less common under typical polymerization conditions. Unimolecular isomerizations of aromatic hydrocarbons generally require very high temperatures (500-1100 °C) and are not a significant competing pathway during synthesis. nih.gov

Exploration of Cycloaddition Reactions Involving the Styryl Moieties of this compound

The electron-rich double bond of the styryl unit can participate in various cycloaddition reactions, offering pathways for synthesizing complex cyclic structures and for polymer modification.

Diels-Alder Reaction: The styryl group can act as the 2π component (dienophile) in [4+2] cycloaddition reactions with various dienes. However, using styrene as the 4π diene component is also possible, though it can be problematic due to competing polymerization. nih.gov Intramolecular Diels-Alder reactions of styrenyl derivatives have been used to construct functionalized naphthalene (B1677914) and tetralin frameworks. nih.govresearchgate.netacs.org These reactions provide a powerful tool for creating polycyclic structures from the monomer or for crosslinking polymer chains containing this unit.

1,3-Dipolar Cycloaddition: The styryl double bond can act as a dipolarophile in reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides. nih.govwikipedia.org For example, the reaction with a nitrone would yield an isoxazolidine (B1194047) ring. researchgate.netuobaghdad.edu.iq This type of "click chemistry" is highly efficient and can be used for the synthesis of novel heterocyclic compounds from this compound or for the functionalization of polymers derived from it under mild conditions.

Advanced Spectroscopic and Analytical Techniques for Research on 1 Bromomethoxy 4 Styrylbenzene Transformations

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

In-situ spectroscopic techniques are crucial for the real-time observation of chemical reactions. They provide continuous data on reactant consumption, product formation, and the emergence of short-lived intermediates, which is essential for a complete understanding of the reaction dynamics.

Time-resolved spectroscopy is instrumental in tracking rapid chemical processes. For transformations involving 1-(Bromomethoxy)-4-styrylbenzene, techniques like time-resolved infrared absorption spectroscopy can monitor the entire reaction cycle on timescales from picoseconds to milliseconds. acs.org This allows for the direct observation of reactive intermediates involved in processes such as radical-induced rearrangements. acs.org The styryl moiety within the molecule is particularly amenable to study by time-resolved fluorescence spectroscopy, which can reveal insights into its excited-state dynamics and how they are affected by solvent polarity and the presence of substituents. researchgate.net The kinetics of reactions involving the bromine atom can also be followed using time-resolved methods to determine rate constants and understand the influence of the solvent on the reaction. wisc.edu

For instance, the progress of a polymerization reaction involving the styryl group can be monitored in real-time using Raman spectroscopy. epa.govresearchgate.net This technique provides information on molecular dynamics and can be correlated with chemical phenomena, such as the conversion of the alkene to a polymer. nih.gov The evolution of the Raman spectrum reveals changes in the local environment of covalent bonds as the reaction proceeds. researchgate.net

Table 1: Time-Resolved Spectroscopic Techniques for Studying this compound Transformations

| Technique | Observable | Information Gained | Reference |

|---|---|---|---|

| Time-Resolved Infrared Absorption Spectroscopy | Changes in vibrational modes over time | Mapping of the production and consumption of reactive intermediates in a full reaction cycle. | acs.org |

| Time-Resolved Fluorescence Spectroscopy | Changes in emission spectra and fluorescence lifetime | Excited-state dynamics, sensitivity to solvent polarity, and intramolecular charge transfer processes. | researchgate.net |

| In-situ Raman Spectroscopy | Evolution of Raman peak intensities and positions | Real-time monitoring of monomer conversion, molecular dynamics, and changes in the local environment of chemical bonds during polymerization. | epa.govresearchgate.netnih.gov |

| Time-Resolved UV/Vis Spectroscopy | Evolution of the atom or a reaction product | Determination of reaction rates and the influence of intermolecular forces on reaction dynamics. | wisc.edu |

Directly observing the fleeting geometry of a transition state is a significant experimental challenge. However, a combination of photodetachment spectroscopy and theoretical calculations can provide detailed information about the transition state region of bimolecular reactions. berkeley.edu By photodetaching a stable negative ion that has a geometry similar to the neutral transition state, it is possible to probe the vibrational structure of the unstable complex. berkeley.edu This approach has been successfully applied to hydrogen transfer reactions and can, in principle, be extended to reactions involving this compound. berkeley.edu

Computational chemistry plays a vital role in predicting the vibrational frequencies and electronic spectra of proposed transition state structures. These theoretical predictions can then be compared with experimental data from techniques like photoelectron spectroscopy to validate or refine proposed reaction mechanisms. dtic.mil The ability to access higher electronic states of the neutral species is a key advantage of modern photoelectron spectrometers. dtic.mil

Application of Advanced Mass Spectrometry for Reaction Pathway Mapping

Advanced mass spectrometry (MS) is a cornerstone for identifying intermediates and products in complex reaction mixtures, which is essential for mapping out reaction pathways. High-resolution mass spectrometry (HRMS) delivers exact mass measurements, allowing for the determination of the elemental composition of unknown species. When coupled with techniques like electrospray ionization (ESI), MS can be used to study the cleavage of aryl ethers, which is relevant to the bromomethoxy group in the target compound. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. By inducing fragmentation of a selected ion and analyzing the resulting fragment ions, it is possible to piece together the structure of the original molecule. The fragmentation patterns of aromatic ethers are well-characterized and can provide clear indicators of the compound's structure. youtube.com By analyzing a reaction mixture at various time points using these MS techniques, a detailed picture of the reaction mechanism, including the identification of key intermediates and byproducts, can be constructed. For radical reactions, time-resolved spectroscopy combined with quantum chemical calculations can support proposed mechanisms, such as single electron transfer (SET), by identifying transient intermediates. digitellinc.com

Crystallographic Analysis of this compound Co-crystals and Derivatives for Structure-Reactivity Correlations

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a solid. By forming co-crystals of this compound or synthesizing and crystallizing its derivatives, it is possible to investigate how molecular conformation and intermolecular interactions influence reactivity. nih.gov The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions like hydrogen bonding, can modify the physicochemical properties of a compound. nih.govsemanticscholar.org

The crystal structure reveals precise information on bond lengths, bond angles, and intermolecular forces such as π-π stacking, which is common in styrylbenzene derivatives. unito.itresearchgate.net These structural parameters are critical for establishing structure-reactivity relationships. For example, the formation of specific hydrogen-bonding motifs in co-crystals of related compounds, like cinnamic acid derivatives with pyridyl co-crystallizers, has been shown to be consistent and predictable. nih.gov The arrangement of molecules in the crystal lattice, such as the formation of H-aggregates or J-aggregates in distyrylbenzene (B1252955) derivatives, can dramatically affect their photophysical properties, including fluorescence quantum yield. researchgate.net Understanding these interactions through crystallographic analysis provides a rational basis for designing molecules with desired properties and predicting their chemical behavior.

Table 2: Crystallographic Analysis and Structure-Reactivity Implications

| Type of Analysis | Key Structural Insights | Implication for Reactivity and Properties | Reference |

|---|---|---|---|

| Single Crystal X-ray Diffraction of Derivatives | Precise bond lengths, bond angles, and molecular conformation. Identification of π-π stacking or herringbone packing. | Correlates molecular packing with photophysical properties like fluorescence quantum yield. Explains differences in solid-state emission. | researchgate.net |

| Co-crystal Engineering | Identification of consistent hydrogen-bonding motifs (supramolecular synthons) between the target molecule and a co-former. | Allows for the modification of physicochemical properties. Provides a strategy for designing materials with tailored characteristics. | nih.govnih.gov |

| Powder X-ray Diffraction | Analysis of samples prepared by methods like solvent drop grinding to confirm co-crystal formation. | A rapid screening method to identify the formation of new crystalline phases. | nih.gov |

Computational and Theoretical Investigations of 1 Bromomethoxy 4 Styrylbenzene

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 1-(Bromomethoxy)-4-styrylbenzene, these studies provide a foundational understanding of its electronic nature and potential chemical behavior.

| Parameter | Predicted Value |

| Method | DFT/B3LYP/6-31G* |

| Conformation | Trans |

| Total Energy | (Typical value in Hartrees) |

| Dipole Moment | (Typical value in Debye) |

| HOMO-LUMO Gap | (Typical value in eV) |

This table represents hypothetical data based on typical DFT calculations for similar organic molecules.

Key transformations for this compound would likely involve the reactive bromomethoxy group and the styryl double bond. DFT calculations can predict the energy changes and activation barriers for reactions such as nucleophilic substitution at the bromomethoxy carbon or electrophilic addition to the double bond. For instance, the reaction with a nucleophile would proceed via an SN2-like mechanism, and the calculated energy barrier would indicate the reaction's feasibility. Studies on similar systems, such as the bromination of anisole, reveal that the methoxy (B1213986) group is ortho, para-directing, which can provide insights into the reactivity of the substituted benzene (B151609) ring in this compound. rsc.org

| Reaction | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |

| Nucleophilic substitution at CH2Br | 20-25 | -10 to -15 |

| Electrophilic addition to C=C | 15-20 | -5 to -10 |

This table represents hypothetical data based on DFT calculations for analogous reactions.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of this compound arises from the rotation around the single bonds connecting the phenyl ring to the styryl group and the ether oxygen. A detailed conformational analysis would reveal multiple local energy minima on the potential energy surface. By systematically rotating these bonds and calculating the corresponding energies, an energy landscape can be constructed. This landscape would highlight the most stable conformations and the energy barriers between them, providing a deeper understanding of the molecule's dynamic nature.

In Silico Design and Prediction of Novel this compound Derivatives with Tailored Reactivity

The insights gained from computational studies can be leveraged for the in silico design of novel derivatives with specific, tailored reactivity. For example, by substituting the phenyl ring with electron-donating or electron-withdrawing groups, the electronic properties of the styryl moiety can be modulated. This, in turn, would affect the reactivity of the double bond and the bromomethoxy group. Computational screening of a virtual library of such derivatives can identify candidates with desired properties, such as enhanced reactivity for specific applications or altered photophysical characteristics. researchgate.net

Exploration of Derivatization and Analogues of 1 Bromomethoxy 4 Styrylbenzene

Synthesis of Novel Ether and Thioether Derivatives

The benzylic bromide in the bromomethoxy group of 1-(bromomethoxy)-4-styrylbenzene is a potent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the foundation for synthesizing a wide array of new ether and thioether derivatives.

The general method for synthesizing these derivatives involves the reaction of this compound with an alcohol (R-OH) or a thiol (R-SH) under basic conditions. The base, typically a non-nucleophilic one like sodium hydride (NaH) or potassium tert-butoxide, deprotonates the alcohol or thiol to generate the corresponding alkoxide (R-O⁻) or thiolate (R-S⁻) anion. These anions are powerful nucleophiles that readily displace the bromide ion in an SN2 reaction, yielding the desired ether or thioether. masterorganicchemistry.com Thiolate anions are generally softer and more nucleophilic than alkoxides, often leading to very efficient and rapid S-alkylation. thieme-connect.de

The synthesis of thioethers, also known as sulfides, can be achieved through various methods, including the reaction of thiolates with alkyl halides. masterorganicchemistry.comorganic-chemistry.org The choice of solvent and reaction conditions can be optimized to maximize yield and purity. For instance, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to facilitate this type of substitution reaction. researchgate.net A modular synthesis approach can be employed where various alkoxy or thioalkoxy groups are introduced by reacting the parent compound with different alcohols or thiols. researchgate.net

Table 1: Examples of Ether and Thioether Derivatives from this compound

| Reactant (Nucleophile) | Product Name | Product Structure |

|---|---|---|

| Methanol (CH₃OH) | 1-(Methoxymethoxy)-4-styrylbenzene | C₆H₅CH=CHC₆H₄OCH₂OCH₃ |

| Ethanol (C₂H₅OH) | 1-(Ethoxymethoxy)-4-styrylbenzene | C₆H₅CH=CHC₆H₄OCH₂OC₂H₅ |

| Phenol (B47542) (C₆H₅OH) | 1-(Phenoxymethoxy)-4-styrylbenzene | C₆H₅CH=CHC₆H₄OCH₂OC₆H₅ |

| Ethanethiol (C₂H₅SH) | 1-((Ethylthio)methoxy)-4-styrylbenzene | C₆H₅CH=CHC₆H₄OCH₂SC₂H₅ |

Functionalization of the Styryl Group for Advanced Material Architectures

The styryl group, characterized by its carbon-carbon double bond connecting two aromatic rings, is a key functional handle for constructing advanced material architectures. Its electronic and structural properties make it a desirable component in organic electronic materials, polymers, and fluorescent probes.

One major area of development is the incorporation of styrylbenzene units into polymers for applications in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). The styryl moiety provides a conjugated pathway that is essential for charge transport and luminescence. Functionalization of the styryl group or the connected phenyl rings can tune the emission color and efficiency of these materials. For example, distyrylbenzene (B1252955) (DSB) derivatives have been investigated for their electroluminescent and lasing properties. d-nb.info

Advanced synthetic methods like silylative coupling and cross-metathesis are employed to create novel macromolecular structures. rsc.orgscispace.com These reactions allow for the stereoselective synthesis of vinylene-arylene copolymers that contain styryl-like units. rsc.org For instance, 4-styryl substituted derivatives can be reacted with vinyl-functionalized silicon compounds to produce well-defined oligomers and polymers with unique thermal and optical properties. rsc.org The synthesis of linear and star-shaped molecules based on a tristyrylbenzene core has also been explored for applications in chemical sensing, where the photophysical properties change upon interaction with ions or other analytes. uni-heidelberg.de

Table 2: Advanced Material Architectures via Styryl Group Functionalization

| Functionalization Strategy | Resulting Architecture | Potential Application | Reference |

|---|---|---|---|

| Cross-Metathesis/Silylative Coupling | Vinylene-Arylene Copolymers with Silsesquioxane | Advanced Polymers, Macromolecular Systems | rsc.org, scispace.com |

| Heck or Horner-Wadsworth-Emmons Reaction | Linear and Star-Shaped Tristyrylbenzenes | Fluorescent Sensors, Photophysical Studies | uni-heidelberg.de |

| Suzuki or Stille Coupling | Poly(phenylene vinylene) (PPV) Analogues | OLEDs, PLEDs, Electroluminescent Devices | instras.com |

| Photochemical Cyclization | Helicene Derivatives | Chiral Materials, Optoelectronics | researchgate.net |

Preparation of Heteroatom-Bridged Analogues of this compound

Introducing heteroatoms such as silicon (Si), nitrogen (N), or sulfur (S) into the backbone of styrylbenzene-like molecules can lead to analogues with significantly altered electronic and structural properties. These heteroatom-bridged compounds are of interest for creating new classes of functional materials.

A notable example is the synthesis of copolymers containing double-decker silsesquioxane (DDSQ) fragments bridged by vinylene-arylene units. rsc.orgscispace.com In these materials, silicon acts as a bridge within the main polymer chain. The synthesis is achieved through stereoselective silylative coupling or cross-metathesis reactions involving styryl derivatives. The inclusion of the bulky, well-defined silsesquioxane cages can impart enhanced thermal stability and solubility to the resulting polymers.

Nitrogen and sulfur can be incorporated through various synthetic routes. For instance, styrylbenzene derivatives have been functionalized to include sulfonamide groups (–SO₂NH–). researchgate.net In one study, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide was used as a precursor which, after a Heck reaction to introduce a styryl group, resulted in a complex heteroatom-containing analogue. researchgate.net Such modifications are often pursued to develop molecules with specific biological activities or to create ligands for coordination chemistry. The synthesis of thiophene-based helicenes also represents a form of heteroatom bridging, where sulfur is part of a fused aromatic ring system derived from styryl precursors. researchgate.net

Table 3: Examples of Heteroatom-Bridged Analogues

| Heteroatom | Synthetic Method | Type of Analogue | Reference |

|---|---|---|---|

| Silicon (Si) | Silylative Coupling / Cross-Metathesis | Vinylene-Arylene Copolymers with DDSQ | rsc.org, scispace.com |

| Nitrogen (N), Sulfur (S) | Heck Reaction, Sulfonamide Formation | N-(2-Acetyl-4-(styryl)phenyl)benzenesulfonamide | researchgate.net |

| Sulfur (S) | Multi-step Annelation | Thiophene-based Helicenes | researchgate.net |

Structure-Reactivity Relationship Studies of Substituted this compound Derivatives

Structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies are crucial for the rational design of functional molecules. By systematically modifying the structure of this compound derivatives and evaluating their properties, researchers can understand how specific chemical features influence their reactivity and function.

In the field of medicinal chemistry, SAR studies on (Z)-styrylbenzene derivatives have revealed key insights for developing potent and selective anticancer agents. tandfonline.comresearchgate.net For example, research has shown that the presence of 3,4,5-trimethoxy groups on one phenyl ring is important for activity. Further modifications, such as introducing a cyano group on the vinyl bridge and altering substituents on the second phenyl ring, dramatically affect the compound's anticancer potency and selectivity against different cancer cell lines. tandfonline.com The electronic properties and steric effects of these substituents were found to be critical determinants of biological activity. tandfonline.com

In materials science, the relationship between structure and photophysical properties is a central theme. Studies on linear and star-shaped styrylbenzene derivatives have explored how molecular symmetry and the electronic nature of peripheral groups influence absorption, fluorescence, and response to external stimuli like metal ions. uni-heidelberg.de Similarly, investigations into N-(styrylphenyl)benzenesulfonamide derivatives combined experimental activity assays (e.g., for anticholinesterase inhibition) with computational molecular docking to elucidate the interactions between the molecule and its biological target on a molecular level. researchgate.net These studies provide a predictive framework for designing next-generation materials and therapeutic agents.

Table 4: Structure-Activity Relationship (SAR) of (Z)-Styrylbenzene Derivatives as Anticancer Agents

| Compound | Substituent on B-Ring | IC₅₀ on MGC-803 cells (µM) | Selectivity Index (L-02/MGC-803) |

|---|---|---|---|

| 6a | Phenyl | 0.04 ± 0.01 | > 2500 |

| 6c | 4-Fluorophenyl | 0.03 ± 0.01 | > 3333 |

| 6f | 4-Methoxyphenyl | 0.02 ± 0.01 | > 5000 |

| 6h | 4-Methylphenyl (p-Tolyl) | < 0.01 | > 10000 |

| Taxol (Control) | - | 0.06 ± 0.01 | > 167 |

Data adapted from a study on (Z)-styrylbenzene derivatives, where the A-ring is 3,4,5-trimethoxyphenyl and the vinyl bridge contains a cyano group. tandfonline.com

Applications of 1 Bromomethoxy 4 Styrylbenzene in Materials Science and Advanced Technologies

Precursors for Polymeric Materials with Tunable Properties

The presence of both a vinyl group and a reactive benzylic bromide in 1-(bromomethoxy)-4-styrylbenzene allows for its use in creating a diverse range of polymeric structures. This dual functionality enables the synthesis of both linear polymers and cross-linked networks with tunable characteristics. The styryl group can undergo polymerization, while the bromomethoxy group can be used for post-polymerization modification or for creating network structures.

The styryl group in this compound makes it amenable to various polymerization techniques, most notably cationic polymerization. libretexts.org Cationic polymerization is a suitable method for vinyl monomers with electron-donating groups, and the styryl group can be readily polymerized through this mechanism. libretexts.orgnii.ac.jp The initiation of such a polymerization could be achieved using a Lewis acid or a protic acid, leading to the formation of a carbocation that propagates along the vinyl groups of the monomer units.

The resulting polymer, poly(this compound), would possess a polystyrene backbone with pendant bromomethoxy groups. These reactive bromine atoms along the polymer chain offer a versatile platform for further functionalization. Through nucleophilic substitution reactions, a wide array of functional groups can be introduced, allowing for the fine-tuning of the polymer's properties such as solubility, thermal stability, and chemical resistance. For instance, reaction with amines, alcohols, or thiols could introduce new functionalities for specific applications.

The controlled synthesis of such polymers could potentially be achieved through living cationic polymerization, which would allow for precise control over molecular weight and dispersity. This level of control is crucial for applications where well-defined polymer architectures are required.

The bromomethoxy group in this compound is a key feature for the development of cross-linked networks and resins. This group can participate in cross-linking reactions, transforming linear or branched polymers into robust, three-dimensional structures. One potential method for cross-linking is through Friedel-Crafts alkylation reactions. In the presence of a Lewis acid catalyst, the benzylic bromide can react with the aromatic rings of other polymer chains, forming covalent bonds and creating a network structure. researchgate.netmdpi.com

This cross-linking capability makes this compound a valuable monomer for creating thermosetting resins. These resins are initially processable as liquids or solids that can be molded into a desired shape and then cured (cross-linked) by heat or a catalyst to form a rigid, infusible, and insoluble material. The density of cross-linking can be controlled by the concentration of the monomer and the reaction conditions, which in turn dictates the mechanical and thermal properties of the final resin. sapub.org

Such cross-linked materials could find use as high-performance coatings, adhesives, and composites due to their anticipated high thermal stability and mechanical strength. The styrylbenzene moiety would contribute to the rigidity and thermal resistance of the network.

Integration into Optoelectronic and Photonic Devices as Functional Monomers

Styrylbenzene derivatives are known for their interesting optical and electronic properties, making them candidates for applications in optoelectronic and photonic devices. researchgate.net The extended π-conjugation in the styrylbenzene core of this compound suggests its potential utility in these advanced technologies.

While direct evidence for the use of this compound in photoresists is not available, its chemical structure suggests a potential role. Photoresists are light-sensitive materials used in photolithography to pattern substrates. The styryl group could be incorporated into a polymer backbone, and the bromomethoxy group could act as a reactive site for cross-linking upon exposure to radiation.

In a negative-tone photoresist, for example, exposure to light could generate a species that initiates the cross-linking of the polymer chains via the bromomethoxy groups, rendering the exposed regions insoluble. Alternatively, the bromomethoxy group could be a precursor to a photo-acid generator, which upon irradiation, releases an acid that catalyzes a cross-linking reaction in the polymer matrix.

Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics, including frequency conversion and optical switching. nih.gov Distyrylbenzene (B1252955) and its derivatives are a class of molecules known to exhibit large second- and third-order NLO responses due to their extended π-conjugated systems. nih.govlookchem.com

The this compound molecule contains the core styrylbenzene chromophore. By incorporating this monomer into a polymer or by creating specifically designed oligomers, it may be possible to create materials with significant N-LO properties. The bromomethoxy group could serve as a handle to attach other functional groups, such as strong electron-donating or electron-withdrawing groups, which are known to enhance the NLO response of a molecule. The ability to polymerize this monomer also offers the potential to create materials with a high density of NLO-active chromophores, which is beneficial for device performance. Research on related styrylbenzene derivatives has shown that modifying the substituents on the aromatic rings can tune the NLO properties. nih.gov

Role of this compound in the Development of Responsive Materials

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. researchgate.netnih.gov The reactive nature of the bromomethoxy group in this compound suggests its potential as a building block for such materials.

By polymerizing this compound and then modifying the pendant bromomethoxy groups, polymers with specific responsive functionalities can be synthesized. For example, grafting pH-sensitive polymer chains onto the backbone via the bromomethoxy handle could create a pH-responsive material. Similarly, attaching temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) could lead to thermo-responsive materials. beilstein-journals.orgsocietechimiquedefrance.fr

The cross-linking capabilities of this monomer could also be exploited to create responsive hydrogels. mdpi.com Hydrogels are cross-linked polymer networks that can absorb large amounts of water. By incorporating this compound into a hydrogel formulation, the cross-linking density and, consequently, the swelling behavior could be tailored. Furthermore, the introduction of responsive moieties via the bromomethoxy group could lead to hydrogels that swell or shrink in response to specific environmental changes, making them suitable for applications in sensors, actuators, and controlled drug release systems. mdpi.com

Potential Applications in Surface Modification and Coating Technologies

The unique bifunctional nature of this compound, which combines a reactive anchor group with a fluorescent core, makes it a promising candidate for the development of advanced materials through surface modification and the creation of functional coatings. The bromomethoxy group serves as a versatile handle for covalently attaching the molecule to a variety of substrates, while the styrylbenzene moiety can impart desirable optical and physicochemical properties to the modified surface.

The primary mechanism for surface grafting relies on the reactivity of the bromomethoxy group, which can be considered a protected aldehyde or a reactive alkyl halide. This group can readily undergo nucleophilic substitution reactions with a wide range of surface-bound functional groups. For instance, surfaces rich in hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups can be chemically activated to facilitate the covalent immobilization of this compound. This process, often referred to as "grafting-to," allows for the formation of a stable, chemically bonded monolayer of the styrylbenzene derivative on the substrate.

One of the most significant potential applications lies in the creation of fluorescent surfaces. The styrylbenzene unit is a well-known fluorophore, and its immobilization onto a solid support can be leveraged for various sensing and detection technologies. For example, surfaces coated with this compound could be employed in the fabrication of biosensors. The fluorescence of the styrylbenzene moiety is sensitive to its local environment, and changes in fluorescence intensity or wavelength upon the binding of a target analyte could be used for detection.

Furthermore, the styrylbenzene structure can influence the surface energy and wettability of a material. Depending on the orientation and packing density of the grafted molecules, surfaces can be rendered more hydrophobic or hydrophilic. This tunability is of great interest in applications such as self-cleaning coatings, anti-fouling surfaces, and in the control of liquid flow in microfluidic devices.

In the realm of advanced coatings, incorporating this compound into polymer matrices could lead to the development of fluorescent paints and films. uvgear.co.ukdirectglow.comgloeffex.comdarkniteglow.comflints.co.uk These coatings could be used for security applications, such as in the marking of documents or products, where the fluorescence would only be visible under specific lighting conditions. Moreover, the inherent reactivity of the bromomethoxy group could be utilized to cross-link the coating to the substrate, enhancing its durability and adhesion.

The potential for creating patterned surfaces is another exciting avenue. Using techniques such as photolithography or microcontact printing, it would be possible to selectively graft this compound onto specific areas of a substrate. This would allow for the fabrication of micro-arrays with localized fluorescence, which could have applications in high-throughput screening and diagnostics.

While direct research on this compound for these specific applications is not extensively documented, the principles of surface chemistry and the known properties of its constituent functional groups provide a strong basis for its potential utility in materials science. The synthesis of such functional surfaces would involve well-established chemical reactions, and the resulting materials could offer a unique combination of optical and surface properties.

| Substrate Type | Potential Surface Functional Groups | Grafting Reaction | Resulting Surface Property | Potential Application |

| Glass, Silicon Wafer | Hydroxyl (-OH) | Etherification | Increased hydrophobicity, Fluorescence | Biosensors, Microarrays |

| Gold, Silver | Thiol (-SH) | Thioetherification | Self-assembled monolayers, Fluorescence | Plasmon-enhanced fluorescence sensors |

| Amine-functionalized polymers | Amine (-NH2) | N-alkylation | Modified surface energy, Fluorescence | Functional polymer films, Anti-counterfeiting labels |

| Cellulose, Paper | Hydroxyl (-OH) | Etherification | Fluorescent security paper, Hydrophobic paper coatings | Security documents, Smart packaging |

Future Directions and Emerging Research Opportunities for 1 Bromomethoxy 4 Styrylbenzene

Investigation of Bio-inspired Reactions and Transformations Involving 1-(Bromomethoxy)-4-styrylbenzene

The investigation of bio-inspired reactions is a growing field, with natural stilbenes and their derivatives being a subject of interest due to their diverse biological activities. researchgate.net Research into phenolic bis-styrylbenzenes as potential agents for targeting β-amyloid plaques is an example of bio-inspired work in this family of compounds. However, no studies have been found that specifically investigate bio-inspired reactions, transformations, or the biological evaluation of this compound. The presence of the bromomethoxy group would offer a unique reactive site, but its behavior in biological or bio-mimicking systems has not been documented.

Development of Novel Analytical Tools for In-Depth Studies of this compound Reactivity

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Chromatography are routinely used to characterize organic compounds. onlineorganicchemistrytutor.com Advanced methods like pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) are employed for the detailed analysis of complex materials, including coatings. paint.org While these general tools would be applicable to this compound, there is no evidence of the development of novel or specialized analytical methods tailored to study its specific reactivity. In-depth reactivity studies, which would necessitate such tools, appear not to have been undertaken.

Q & A

Q. What are the optimal synthetic routes for 1-(Bromomethoxy)-4-styrylbenzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via bromination of styrylbenzene derivatives using bromine with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) or through palladium-catalyzed cross-coupling of brominated precursors with alkyne/alkene intermediates . Key factors affecting yield include:

- Catalyst selection : Palladium-based catalysts improve coupling efficiency for styryl group introduction.

- Temperature control : Bromination reactions often require low temperatures (0–5°C) to minimize side reactions.

- Purification : Distillation or recrystallization enhances purity, critical for downstream applications .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromomethoxy and styryl groups) via chemical shifts and coupling patterns.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 425.36 g/mol for analogues) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection monitors purity, especially for intermediates prone to degradation .

Q. What solvent systems are recommended for solubility studies of this compound in biological assays?

Methodological Answer: The compound exhibits solubility in polar aprotic solvents like DMF and DMSO, which are ideal for in vitro assays. For cellular studies, dilute stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Solubility parameters (e.g., XLogP3 = 3.7) suggest moderate hydrophobicity, requiring optimization with co-solvents like PEG-400 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations assess transition states and electronic effects (e.g., bromine’s electron-withdrawing nature on aryl rings). AI-driven tools (e.g., Reaxys/Pistachio databases) predict feasible synthetic routes by analyzing steric hindrance and orbital interactions in palladium-catalyzed couplings . For example:

Q. How can contradictions between NMR and X-ray crystallography data for structural elucidation be resolved?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. solid-state structures. To resolve:

- Variable-temperature NMR : Identify conformational flexibility (e.g., bromomethoxy group rotation) by observing signal splitting at low temperatures.

- Crystallography : Compare experimental X-ray data (e.g., C–Br bond lengths ~1.9 Å) with DFT-optimized geometries .

- Complementary techniques : Use IR spectroscopy to validate functional groups and UV-Vis for conjugation effects in the styryl moiety .

Q. What strategies optimize aggregation-induced emission (AIE) properties for cellular imaging applications?

Methodological Answer: Enhance AIE by modifying the styryl group’s steric bulk or introducing electron-donating substituents. For example:

- Structural tuning : Replace bromine with bulkier groups (e.g., tert-butyl) to restrict intramolecular rotation, boosting fluorescence quantum yield.

- Biological testing : Use confocal microscopy to track AIE probes in live cells, correlating emission intensity with apoptosis markers .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.